molecular formula C19H15BO2 B13122680 3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol

3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13122680
M. Wt: 286.1 g/mol
InChI Key: MXWLIAOTFAHSLG-UHFFFAOYSA-N
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Description

3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of boron in the structure imparts unique reactivity and stability to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:

    Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a boronic acid or boronic ester under acidic or basic conditions.

    Introduction of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzoxaborole core with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced boron-containing products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Phenyl halides, Lewis acids (e.g., aluminum chloride); reactions are conducted under reflux conditions in organic solvents.

Major Products

The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives of the original compound.

Scientific Research Applications

3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes and modulate biological pathways.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.

    Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biological Research: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modulation of their activity. This interaction is often facilitated by the unique electronic properties of the boron atom, which can stabilize transition states and intermediates in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: A benzoxaborole derivative used as a topical treatment for atopic dermatitis.

    AN2690: A benzoxaborole antifungal agent with broad-spectrum activity.

    Compd2, Compd3, Compd4: Other benzoxaborole derivatives with varying biological activities.

Uniqueness

3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern and the presence of two phenyl groups. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its versatility and potential in scientific research.

Properties

Molecular Formula

C19H15BO2

Molecular Weight

286.1 g/mol

IUPAC Name

1-hydroxy-3,3-diphenyl-2,1-benzoxaborole

InChI

InChI=1S/C19H15BO2/c21-20-18-14-8-7-13-17(18)19(22-20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H

InChI Key

MXWLIAOTFAHSLG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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